Diafenthiuron Diafenthiuron Diafenthiuron is an aromatic ether that is 1,3-diisopropyl-5-phenoxybenzene in which the hydrogen atom at position 2 is substituted by a (tert-butylcarbamothioyl)nitrilo group. An agricultural proinsecticide which is used to control mites, aphids and whitefly in cotton. It has a role as an oxidative phosphorylation inhibitor and a proinsecticide. It is a thiourea acaricide, a thiourea insecticide and an aromatic ether. It is functionally related to a diphenyl ether.
Brand Name: Vulcanchem
CAS No.: 80060-09-9
VCID: VC20801798
InChI: InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27)
SMILES: CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
Molecular Formula: C23H32N2OS
Molecular Weight: 384.6 g/mol

Diafenthiuron

CAS No.: 80060-09-9

Cat. No.: VC20801798

Molecular Formula: C23H32N2OS

Molecular Weight: 384.6 g/mol

* For research use only. Not for human or veterinary use.

Diafenthiuron - 80060-09-9

Specification

Description Diafenthiuron is an aromatic ether that is 1,3-diisopropyl-5-phenoxybenzene in which the hydrogen atom at position 2 is substituted by a (tert-butylcarbamothioyl)nitrilo group. An agricultural proinsecticide which is used to control mites, aphids and whitefly in cotton. It has a role as an oxidative phosphorylation inhibitor and a proinsecticide. It is a thiourea acaricide, a thiourea insecticide and an aromatic ether. It is functionally related to a diphenyl ether.
CAS No. 80060-09-9
Molecular Formula C23H32N2OS
Molecular Weight 384.6 g/mol
IUPAC Name 1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea
Standard InChI InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27)
Standard InChI Key WOWBFOBYOAGEEA-UHFFFAOYSA-N
Isomeric SMILES CC(C)C1=CC(=CC(=C1NC(=NC(C)(C)C)S)C(C)C)OC2=CC=CC=C2
SMILES CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
Canonical SMILES CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
Melting Point 146.0 °C

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